molecular formula C44H55ClN4O8 B14458639 Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester CAS No. 71297-15-9

Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester

Cat. No.: B14458639
CAS No.: 71297-15-9
M. Wt: 803.4 g/mol
InChI Key: ONXHKHVNPZCHFB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester is a complex organic compound It is characterized by its intricate molecular structure, which includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes:

    Chlorination: Introduction of a chlorine atom to the benzoic acid core.

    Formation of the Triazolidinone Ring: This involves the reaction of phenylhydrazine with a suitable diketone to form the triazolidinone ring.

    Attachment of the Dioxopentyl Group: This step involves the reaction of the triazolidinone derivative with a dioxopentyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with 2-(dodecyloxy)-1-methyl-2-oxoethyl alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolidinone ring and the benzoic acid core are likely to interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-chloro-: A simpler derivative with similar core structure but lacking the complex substituents.

    Benzoic acid, 3-chloro-: Another chlorinated benzoic acid derivative with different substitution pattern.

    Benzoic acid, 4-chloro-3-nitro-: A derivative with both chlorine and nitro groups.

Uniqueness

The uniqueness of Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

71297-15-9

Molecular Formula

C44H55ClN4O8

Molecular Weight

803.4 g/mol

IUPAC Name

(1-dodecoxy-1-oxopropan-2-yl) 3-[[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate

InChI

InChI=1S/C44H55ClN4O8/c1-6-7-8-9-10-11-12-13-14-21-28-56-40(52)31(2)57-41(53)33-26-27-35(45)36(29-33)46-39(51)37(38(50)44(3,4)5)48-42(54)47(30-32-22-17-15-18-23-32)49(43(48)55)34-24-19-16-20-25-34/h15-20,22-27,29,31,37H,6-14,21,28,30H2,1-5H3,(H,46,51)

InChI Key

ONXHKHVNPZCHFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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